3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one is a novel chemical compound characterized by the integration of diverse functional groups. Its complex molecular structure encompasses a thiophene ring, a 1,2,4-oxadiazole moiety, a piperidine ring, and a chromenone core. This unique blend of structures bestows the compound with multifaceted chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves a multi-step process:
Formation of the 1,2,4-oxadiazole ring: This step usually starts with the cyclization of thiosemicarbazide and an appropriate carboxylic acid under dehydrating conditions.
Attachment of the thiophene ring: Thiophene can be integrated into the structure through a series of halogenation and coupling reactions.
Introduction of the piperidine ring: This step involves the alkylation of piperidine with the oxadiazole-containing intermediate.
Formation of the chromenone core: The final step includes cyclization and functionalization of the chromenone skeleton.
Industrial production methods: The industrial synthesis of this compound would follow similar steps but on a larger scale with optimizations for yield and purity. This might include:
Automated synthesis reactors: for precise control of reaction conditions.
Purification techniques: like recrystallization, chromatography, and distillation.
Quality control measures: such as NMR, mass spectrometry, and HPLC to ensure consistency.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound may undergo oxidation reactions, particularly involving the thiophene ring and piperidine nitrogen.
Reduction: Reduction can modify the oxadiazole ring, affecting the electronic properties.
Substitution: Various electrophilic and nucleophilic substitutions can occur on the thiophene and chromenone rings.
Common reagents and conditions:
Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation with Pd/C catalyst.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.
Major products formed:
Oxidation products: Sulfoxides or sulfones from the thiophene ring.
Reduction products: Modified oxadiazole rings.
Substitution products: Varied functionalized thiophene and chromenone derivatives.
Scientific Research Applications
3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one exhibits a wide range of applications:
Chemistry: Used in designing complex molecular frameworks for material science.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potentially used in manufacturing specialty chemicals and advanced materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects through:
Molecular interactions: Binding to specific enzymes or receptors, altering their activity.
Pathways involved: May include inhibition of specific enzyme pathways, modulation of receptor signaling, or interaction with nucleic acids.
Biological targets: Enzymes, receptors, and possibly DNA or RNA.
Comparison with Similar Compounds
3-(piperidin-1-ylmethyl)-1,2,4-oxadiazole derivatives
2H-chromen-2-one analogs
Thiophene-based heterocycles
This compound stands out due to its multi-functional framework and potential in various applications, making it a valuable subject for further research.
Properties
IUPAC Name |
3-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-21(17-11-15-5-1-2-6-18(15)28-22(17)27)25-8-3-4-14(12-25)10-19-23-20(24-29-19)16-7-9-30-13-16/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFIAKBCVQVZIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=CSC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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